

Application Notes & Protocols for Measuring PROTAC-Target Protein Binding Affinity

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Compound of Interest

Compound Name: *S-acetyl-PEG3-phosphonic acid ethyl ester*

Cat. No.: *B1193468*

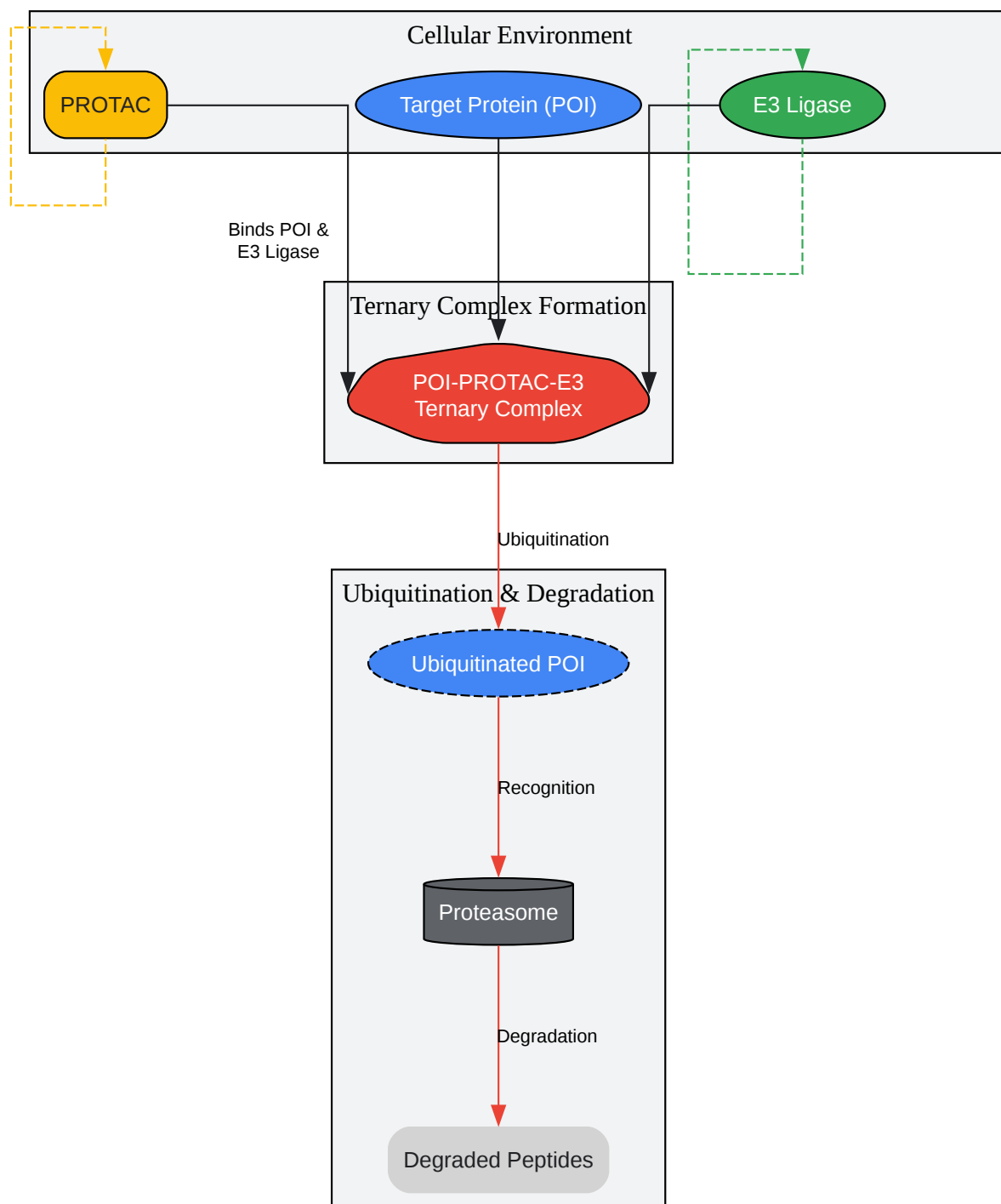
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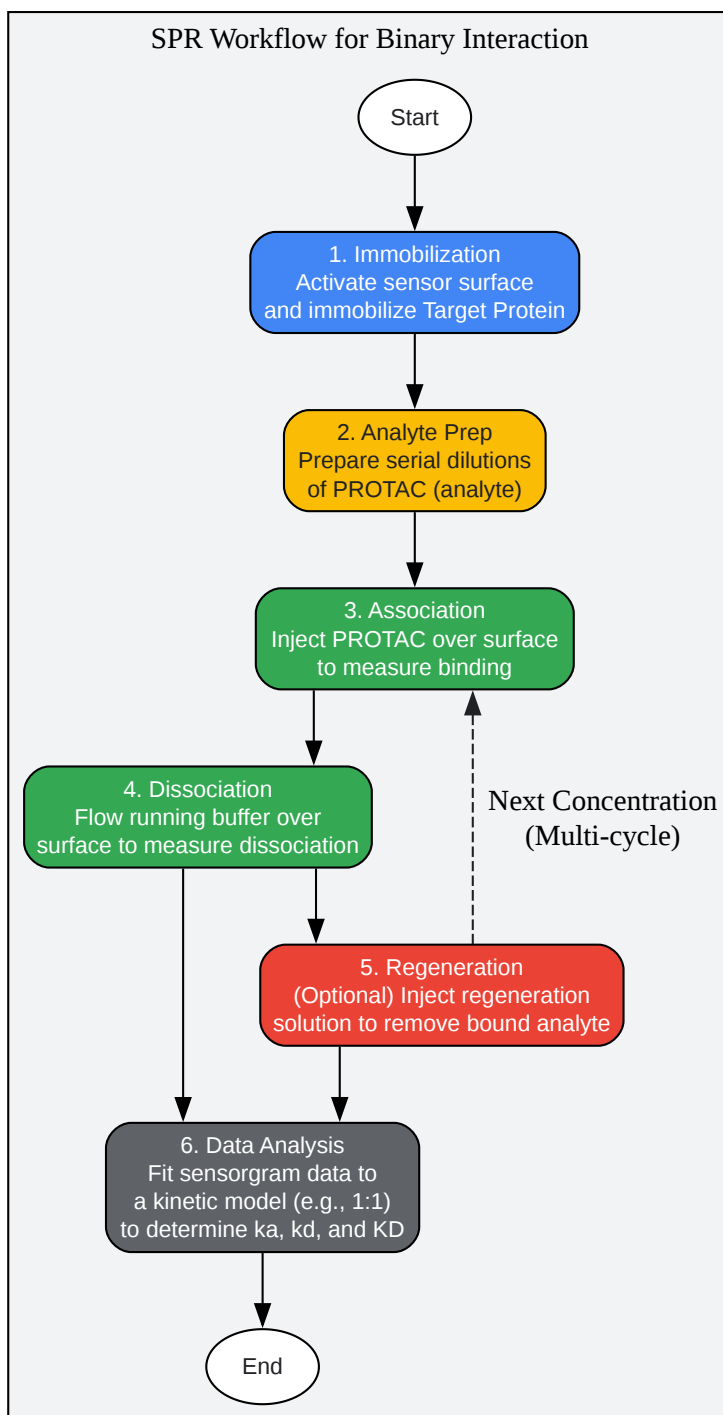
Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

The formation of a stable and cooperative ternary complex is a critical determinant of a PROTAC's efficacy.[1] Therefore, accurately measuring the binding affinity of the PROTAC to its target protein and the E3 ligase, both as binary interactions and within the ternary complex, is paramount for the rational design and optimization of potent degraders.[3] This document provides detailed application notes and protocols for several key biophysical and cellular methods used to quantify these critical binding events.

Diagram: PROTAC Mechanism of Action





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References

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